Scientific Field: Oncology and precision medicine
Summary: Icotinib is a selective EGFR-TKI. It exhibits encouraging efficacy and tolerability in advanced NSCLC patients who failed previous chemotherapy. It is particularly effective in patients with EGFR mutations .
Scientific Field: Clinical oncology and predictive modeling
Summary: A study aimed to predict one-year progression-free survival (PFS) for advanced NSCLC patients treated with icotinib. The study investigated an effective prognostic scoring system based on EGFR mutations and icotinib treatment .
Icotinib Hydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily utilized in the treatment of non-small cell lung cancer, particularly in patients with specific mutations in the EGFR gene. The compound has demonstrated significant efficacy and tolerability, leading to its approval for clinical use in China in 2011. The chemical structure of Icotinib Hydrochloride is represented by the formula C22H22ClN3O4, and its IUPAC name is N-(3-ethynylphenyl)-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazolin-4-amine hydrochloride .
Icotinib's primary mechanism of action involves inhibiting the epidermal growth factor receptor (EGFR). EGFR is a protein that plays a crucial role in cell growth and proliferation. In some NSCLC cases, mutations in the EGFR gene lead to uncontrolled cell growth. Icotinib acts by competitively binding to the ATP-binding site of the EGFR protein, thereby blocking the signal transduction cascade that promotes cell division [, ]. This ultimately leads to the inhibition of tumor cell growth.
Icotinib Hydrochloride exhibits significant biological activity as an EGFR tyrosine kinase inhibitor. It selectively targets both wild-type and mutant forms of EGFR, inhibiting downstream signaling pathways that lead to tumor growth and proliferation. The compound has shown promise in preclinical and clinical studies, demonstrating a favorable pharmacokinetic profile with a bioavailability of approximately 52% and a half-life of about 5.5 hours .
The inhibition of EGFR by Icotinib leads to reduced cell proliferation and increased apoptosis in cancer cells. This mechanism is crucial for its effectiveness against tumors that are dependent on EGFR signaling for growth.
The synthesis methods for Icotinib Hydrochloride involve several steps:
Studies have shown that Icotinib interacts with various biological molecules:
Icotinib Hydrochloride shares structural and functional similarities with several other tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Gefitinib | C22H24ClFN4O2 | EGFR Tyrosine Kinase Inhibitor | First-generation EGFR inhibitor; used primarily for advanced lung cancer. |
Erlotinib | C22H19ClN4O2 | EGFR Tyrosine Kinase Inhibitor | Approved for pancreatic cancer; different binding profile compared to Icotinib. |
Afatinib | C24H26ClFN4O2S | Irreversible EGFR Tyrosine Kinase Inhibitor | Binds irreversibly to EGFR; effective against multiple mutations. |
Uniqueness of Icotinib Hydrochloride:
Icotinib hydrochloride synthesis follows multiple established pathways, each offering distinct advantages for optimization and scalability [1]. The compound, chemically known as 4-(3-ethynylphenyl)amino-6,7-benzo-12-crown-quinazoline hydrochloride, requires sophisticated synthetic approaches due to its complex crown ether structure [1] [4].
Method 1: Classical Crown Ether Formation Pathway
The primary synthetic route begins with triethylene glycol as a starting material [1]. The process involves tosylation using tosyl chloride in the presence of sodium hydroxide and tetrahydrofuran at temperatures below 5°C [1]. This initial step produces the bis-tosylated intermediate BPI-01 with yields of approximately 91.4% [1]. The subsequent alkylation reaction with ethyl 3,4-dihydroxybenzoate in N,N-dimethylformamide at 85-90°C yields BPI-02, a critical crown ether intermediate [1].
Method 2: Optimized Nitration-Reduction Sequence
An alternative pathway involves direct nitration of the crown ether intermediate using concentrated nitric acid and sulfuric acid at 0-5°C [1]. This method produces BPI-03 with yields of 65.7% [1]. The nitro group reduction employs palladium on carbon catalyst under hydrogen atmosphere at 4 atmospheres pressure, achieving 85% yield of the amino intermediate BPI-04 [1].
Method 3: Environmentally Improved Process
Recent optimization efforts have focused on eliminating toxic phosphorus oxychloride from the synthesis [19]. This environmentally friendly approach utilizes N,N-dimethyl-N'-(6-cyano-3,4-benzo-12-crown-4)formamidine as a key intermediate, reacting directly with m-aminophenyl acetylene in acetic acid at 90-120°C [19]. This method significantly reduces environmental pollutants while maintaining comparable yields [19].
Optimization Parameters
Process optimization studies have identified several critical parameters affecting yield and purity [1] [19]. Temperature control during the tosylation step must remain below 5°C to prevent side reactions [1]. The formamidine formation step requires precise stoichiometric ratios, with optimal conditions using 9-25 mmol of the cyano intermediate and 15-21 mmol of m-aminophenyl acetylene in 150-320 mL of acetic acid [19].
Synthetic Step | Optimal Temperature | Yield (%) | Reaction Time |
---|---|---|---|
Tosylation | <5°C | 91.4 | 2 hours |
Crown Ether Formation | 85-90°C | 28.0 | 30 minutes |
Nitration | 0-5°C | 65.7 | 1-2 hours |
Reduction | Room Temperature | 85.0 | Variable |
Quinazoline Formation | 165°C | 80.0 | 4 hours |
Chlorination | Reflux | 77.0 | 8 hours |
Industrial manufacturing of icotinib hydrochloride requires careful scaling considerations to maintain product quality and economic viability [1] [7]. The process development focuses on robust methodologies that ensure consistent batch-to-batch reproducibility while meeting pharmaceutical manufacturing standards [25].
Scale-Up Considerations
The transition from laboratory to industrial scale involves critical modifications to reaction vessels, mixing systems, and heat transfer mechanisms [1]. Industrial reactors of 400 L capacity have been successfully employed for the initial tosylation step, processing 16 kg of sodium hydroxide with 18.8 L of triethylene glycol [1]. The large-scale nitration process requires specialized equipment capable of maintaining precise temperature control while handling concentrated acids [1].
Process Control and Monitoring
Industrial production incorporates advanced process analytical technology to monitor critical quality attributes in real-time [25]. High-performance liquid chromatography monitoring ensures reaction completion at each step, with specific retention factor values established for quality control [1]. Thin-layer chromatography serves as an additional monitoring tool, particularly for the chlorination step where retention factor values of 0.56 in chloroform:methanol (15:1) indicate completion [1].
Manufacturing Equipment Requirements
The industrial process demands specialized equipment designed for pharmaceutical applications [22]. Hydrogenation reactors capable of operating at 4 atmospheres pressure are essential for the reduction step [1]. Crystallization vessels equipped with precise temperature control systems enable proper solid form development [27]. Filtration and drying equipment must meet good manufacturing practice standards to ensure product purity [22].
Quality Control Systems
Industrial manufacturing incorporates comprehensive quality control measures throughout the production process [22]. Each intermediate undergoes rigorous testing including melting point determination, high-performance liquid chromatography analysis, and nuclear magnetic resonance spectroscopy [1]. The final product requires elemental analysis to confirm molecular composition, with acceptable error margins below 0.3% for carbon, hydrogen, and nitrogen content [1].
Environmental and Safety Considerations
Modern industrial processes emphasize environmental sustainability and worker safety [19] [21]. The elimination of phosphorus oxychloride from the synthetic pathway significantly reduces hazardous waste generation [19]. Solvent recovery systems enable recycling of organic solvents, improving economic efficiency and reducing environmental impact [26]. Process safety measures include appropriate ventilation systems and emergency response protocols for handling reactive intermediates [21].
Icotinib hydrochloride exhibits polymorphism, existing in four distinct crystalline forms designated as Forms I, II, III, and IV [1]. Each crystalline form possesses unique physicochemical properties that influence pharmaceutical performance characteristics [1] [23].
Crystalline Form I Characteristics
Form I represents the most stable crystalline modification, characterized by well-distributed fine particles with average particle size of 1-10 micrometers [1]. X-ray powder diffraction analysis reveals characteristic peaks at 5.740°, 10.720°, 11.500°, 21.400°, and 22.980° (2θ values) [1]. The melting point ranges from 225-228°C, indicating good thermal stability [1]. Thermogravimetric analysis confirms the absence of crystal solvent in this form [1].
Peak Number | Diffraction Angle (2θ) | d-Spacing (Å) | Relative Intensity |
---|---|---|---|
1 | 5.740 | 15.3841 | 100 |
2 | 10.720 | 8.2459 | 13 |
3 | 11.500 | 7.6884 | 10 |
4 | 21.400 | 4.1487 | 17 |
5 | 22.980 | 3.8669 | 12 |
Crystalline Form II Properties
Form II exhibits distinct diffraction patterns with primary peaks at 7.460°, 15.040°, 16.240°, 22.460°, and 22.840° (2θ values) [1]. This form demonstrates different particle morphology and size distribution compared to Form I [1]. The crystallization from 50% ethanol solutions produces this specific polymorph under controlled cooling conditions [1].
Crystalline Form III Characteristics
Form III displays unique structural features with major diffraction peaks at 9.720° and 10.400° (2θ values) [1]. This form typically crystallizes from aqueous solvent systems, indicating distinct solvation preferences [1]. The relative intensity patterns differ significantly from other forms, with the peak at 10.400° showing maximum intensity [1].
Crystalline Form IV Structure
Form IV, obtained through crystallization from N,N-dimethylformamide, exhibits the most complex diffraction pattern [1]. Seven major peaks are observed at 6.340°, 7.660°, 12.260°, 15.700°, 16.660°, 23.180°, and 24.980° (2θ values) [1]. This form demonstrates enhanced stability under specific storage conditions [1].
Crystallization Process Development
The controlled crystallization process enables selective formation of desired polymorphic forms [1] [27]. Polar solvents including isopropanol, ethyl acetate, water, N,N-dimethylformamide, methanol, and acetone serve as crystallization media [1]. The crystallization parameters including temperature, concentration, and cooling rate critically influence the resulting crystal form [1] [23].
Polymorphic Transformation Studies
Thermodynamic relationships between different forms depend on specific conditions including temperature, pressure, and solvent environment [1]. The kinetic and thermodynamic properties of crystallization determine which form predominates under given conditions [1]. Additional factors such as stirring, impurity presence, and seed crystal addition influence polymorphic outcome [1] [23].
Process Control for Form Selection